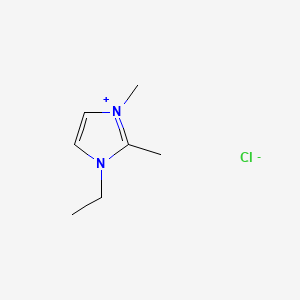

1-Ethyl-2,3-dimethylimidazolium chloride

Beschreibung

Overview of Ionic Liquids and Their Significance in Modern Chemistry

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, generally defined as having a melting point below 100 °C. Unlike conventional solvents, which are composed of electrically neutral molecules, ionic liquids are composed entirely of ions—typically a large, asymmetric organic cation and a smaller organic or inorganic anion. This unique ionic composition imparts a distinct set of physicochemical properties, such as negligible vapor pressure, high thermal and chemical stability, and a wide electrochemical window.

The significance of ionic liquids in modern chemistry is substantial. They are often touted as "green solvents" due to their low volatility, which reduces air pollution compared to volatile organic compounds (VOCs). Furthermore, the properties of ionic liquids can be fine-tuned for specific applications by modifying the structure of the cation or anion, leading to their description as "designer solvents." This tunability has led to their application in a wide array of fields, including organic synthesis, catalysis, electrochemistry, and materials science. For instance, their ability to dissolve a wide range of organic, inorganic, and polymeric materials makes them valuable in processes like biomass dissolution and nanoparticle synthesis. thermofisher.com

Specific Context of 1-Ethyl-2,3-dimethylimidazolium (B13442263) Chloride within the Imidazolium-Based Ionic Liquid Family

Imidazolium-based ionic liquids are one of the most extensively studied classes of ILs. fishersci.com The imidazolium (B1220033) cation features a five-membered ring containing two nitrogen atoms. The properties of these ILs can be readily modified by changing the alkyl substituents on the nitrogen atoms.

1-Ethyl-2,3-dimethylimidazolium chloride, which contains an ethyl group at the 1-position and methyl groups at the 2- and 3-positions of the imidazolium ring, is a specific member of this family. Its structure is distinct from the more commonly studied 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) due to the presence of a methyl group at the C(2) position (the carbon between the two nitrogen atoms). This substitution significantly influences its physical and chemical properties. For example, methylation at the C(2) position has been shown to increase the melting point compared to its C(2)-unsubstituted counterparts. rsc.orgresearchgate.net This structural variation allows for a deeper understanding of structure-property relationships within the imidazolium family.

Historical Development and Key Milestones in the Research of this compound

While the first ionic liquid, ethylammonium (B1618946) nitrate (B79036), was reported in 1914, the intensive study of imidazolium-based ILs began much later. Research into this compound is part of a broader effort to synthesize and characterize novel ionic liquids with tailored properties.

A notable milestone in the research of this specific compound is its use as a precursor for creating novel paramagnetic ionic liquids. A 2015 study detailed the synthesis of this compound, which was then reacted with iron(III) halides to form 1-ethyl-2,3-dimethylimidazolium tetrahaloferrate(III) ([Edimim][FeX₄]). rsc.orgresearchgate.net This research provided critical insights into the magnetic properties of these materials, demonstrating that methylation at the C(2) position of the imidazolium cation influences the magnetic ordering in the solid state. rsc.orgresearchgate.net Such studies are crucial for the development of new functional materials with potential applications in spintronics and magnetic sensing.

Nomenclature and Abbreviation

The systematic naming and abbreviation of ionic liquids are essential for clear communication in scientific literature. For this compound, the following nomenclature and identifiers are used:

IUPAC Name : 1-ethyl-2,3-dimethylimidazol-3-ium chloride nih.gov

Common Abbreviations : To denote the cation and anion, this ionic liquid is often abbreviated. The cation, 1-Ethyl-2,3-dimethylimidazolium, is abbreviated as [Edimim] or sometimes [EMMIm]. Paired with the chloride anion (Cl⁻), the full compound is represented as [Edimim]Cl or [EMMIm]Cl.

CAS Number : The unique identifier assigned by the Chemical Abstracts Service is 92507-97-6. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃ClN₂ |

| Molecular Weight | 160.64 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥96-99% |

| Storage Temperature | Room temperature, under inert atmosphere |

Data sourced from PubChem and commercial suppliers. nih.govsigmaaldrich.comsigmaaldrich.comscbt.com

Research Scope and Objectives for this compound Studies

The research involving this compound is primarily driven by the desire to understand how structural modifications of the imidazolium cation affect the properties and potential applications of ionic liquids. Key research objectives include:

Synthesis and Characterization : Developing efficient synthesis routes and thoroughly characterizing the fundamental physical and chemical properties of the compound, such as its thermal stability and crystal structure. rsc.orgresearchgate.net

Development of Functional Materials : Using it as a building block to create new materials with specific functionalities. A significant area of research is in the field of paramagnetic ionic liquids, where the [Edimim] cation is combined with magnetic anions to study magneto-structural correlations. rsc.org

Electrochemical Applications : Investigating its potential as an electrolyte in electrochemical devices like supercapacitors. Research in this area compares its performance and stability to more common ionic liquids, aiming to develop safer and more efficient energy storage systems. mdpi.com The substitution at the C(2) position is of particular interest as it can alter the electrochemical stability of the cation.

Reaction Media : Exploring its use as a solvent or catalyst in chemical reactions, a common application for ionic liquids in general. thermofisher.comfishersci.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.ClH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJYCYLTUXYHQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370148 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92507-97-6 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 2,3 Dimethylimidazolium Chloride

Quaternization Reactions for Imidazolium (B1220033) Salt Synthesis

Quaternization stands as the cornerstone for synthesizing imidazolium salts. This class of reaction involves the alkylation of the tertiary nitrogen atom within the imidazole (B134444) ring, leading to a positively charged imidazolium cation. The choice of alkylating agent and reaction conditions significantly influences the reaction's efficiency and the purity of the resulting salt.

The most direct route to 1-Ethyl-2,3-dimethylimidazolium (B13442263) chloride is the N-alkylation of 1,2-dimethylimidazole (B154445) with an appropriate ethyl halide. In this SN2 reaction, the lone pair of electrons on the N-3 nitrogen of the 1,2-dimethylimidazole attacks the electrophilic ethyl group of the ethyl halide. This nucleophilic attack results in the formation of the 1-Ethyl-2,3-dimethylimidazolium cation and a halide anion.

One specific synthesis involves reacting 1,2-dimethylimidazole with ethyl chloride. A documented procedure reports achieving a high yield of 96% for 1-Ethyl-2,3-dimethylimidazolium chloride through this method. researchgate.net While ethyl chloride is the most direct reagent for producing the chloride salt, other ethyl halides such as ethyl bromide and ethyl iodide can also be used, typically followed by an anion exchange step if the chloride salt is the desired final product.

The selection of solvent and reaction temperature is critical for the successful synthesis of imidazolium salts. For the alkylation of imidazoles, polar aprotic solvents are often favored as they can stabilize the charged transition state of the SN2 reaction.

Acetonitrile (B52724): This is a commonly used solvent for alkylation reactions due to its polarity and relatively high boiling point, which allows for reactions to be conducted at elevated temperatures to increase the reaction rate. derpharmachemica.com In similar alkylations of imidazole derivatives, acetonitrile has been shown to facilitate good yields. derpharmachemica.com

Toluene (B28343): While less polar than acetonitrile, toluene can also be employed as a solvent. Its higher boiling point is advantageous for reactions requiring more thermal energy. In some preparations of related imidazolium salts, toluene has been used effectively. rsc.org

Solvent-Free Conditions: In some instances, the reaction can be carried out without a solvent by heating a mixture of the reactants, particularly if one of the reactants is a liquid at the reaction temperature.

Heating is a common condition to accelerate the quaternization process. Studies on related imidazole alkylations show that increasing the temperature, for instance to 60°C or 70°C, can significantly improve yields and shorten reaction times from hours to a few hours. derpharmachemica.comrsc.org

The kinetics of the alkylation of 1,2-dimethylimidazole are characteristic of a second-order nucleophilic substitution. The rate is dependent on the concentration of both the imidazole and the ethyl halide. Several factors can be adjusted to optimize the yield:

Reactant Stoichiometry: Using a slight excess of the alkylating agent (ethyl halide) can help drive the reaction to completion and ensure all the 1,2-dimethylimidazole is consumed. rsc.org

Temperature: As with many reactions, temperature plays a crucial role. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product. The thermal decomposition of related 1-alkyl-2,3-dimethylimidazolium salts has been studied, indicating that the stability of the product is a consideration at elevated temperatures. nih.gov

Reaction Time: The optimal reaction time is a balance between achieving high conversion and preventing the formation of degradation products. This is often determined empirically by monitoring the reaction's progress using techniques like thin-layer chromatography (TLC). derpharmachemica.com

Table 1: Research Findings on Imidazole Alkylation Conditions

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Dimethylimidazole + Ethyl Chloride | Not specified | Not specified | Not specified | 96 | researchgate.net |

| 1-Methylimidazole (B24206) + 1-Bromoethane | Toluene (or neat) | 70 | 2 | Not specified | rsc.org |

| Nitroimidazole + Alkyl Halides | Acetonitrile | 60 | 1-3 | 66-85 | derpharmachemica.com |

While direct alkylation of 1,2-dimethylimidazole is standard, other strategies can be considered, often involving different starting materials.

An alternative, though indirect, route starts with different precursors. For instance, the reaction between 1-methylimidazole and 1-bromoethane is a well-established method for producing 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br), a structurally related but distinct ionic liquid. rsc.org In a typical procedure, 1-methylimidazole is reacted with a slight excess of 1-bromoethane. rsc.org The mixture is often heated to around 70°C for a couple of hours. rsc.org Upon cooling, the product, a white solid, precipitates and can be collected. rsc.org To obtain the target compound, this compound, from this intermediate would require subsequent methylation at the C-2 position and an anion exchange from bromide to chloride, making this a more complex, multi-step synthesis.

Alternative Synthetic Routes

Purification Techniques for High-Purity this compound

Achieving high purity is essential for many applications of ionic liquids. After synthesis, the crude this compound often contains unreacted starting materials and colored impurities.

Common purification steps include:

Washing: The solid crude product can be washed with a non-polar solvent in which the ionic liquid is insoluble, such as ethyl acetate (B1210297) or hexane. rsc.org This step is effective at removing unreacted, non-polar starting materials.

Recrystallization: Dissolving the crude product in a minimal amount of a suitable polar solvent (e.g., acetonitrile) and then allowing it to slowly cool or adding a less polar anti-solvent can yield high-purity crystals.

Use of Activated Carbon: To remove colored impurities, the ionic liquid can be dissolved in a solvent, and treated with activated (decolorizing) charcoal. google.com The mixture is typically heated and then filtered to remove the charcoal, which adsorbs the impurities. google.com The purified product is then recovered by evaporating the solvent. google.com

Drying: As imidazolium salts can be hygroscopic, the final product must be thoroughly dried under vacuum to remove any residual water or solvents.

Removal of Unreacted Starting Materials (e.g., Vacuum Distillation)

Following the synthesis, the crude product may contain volatile impurities, including unreacted starting materials (like ethyl iodide) and solvents (such as acetonitrile). Vacuum distillation is an effective technique for removing these components. For analogous ionic liquids, purification involves the removal of solvents under reduced pressure. google.comacs.org Applying a vacuum reduces the boiling point of volatile substances, allowing them to be evaporated from the non-volatile ionic liquid product at a moderate temperature.

Recrystallization Methods (e.g., using Ethyl Acetate/Ethanol (B145695) mixtures)

Recrystallization is a powerful technique for purifying solid ionic liquids or their solid precursors. uct.ac.za The principle involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. uct.ac.za For the intermediate salt, 1-ethyl-2,3-dimethylimidazolium iodide, a reported method involves recrystallization from a mixture of acetone (B3395972) and acetonitrile to yield white crystals. researchgate.net While specific solvent systems vary, mixtures like ethyl acetate and ethanol are commonly employed for purifying various imidazolium salts. Another relevant technique for similar compounds is melt crystallization, which involves controlled cooling of the molten salt to form a highly pure crystalline fraction. ntnu.no

Drying Procedures (e.g., High Vacuum Drying)

Residual water and other solvents can significantly affect the physicochemical properties of ionic liquids. Therefore, a thorough drying procedure is essential. High vacuum drying is a standard method for achieving this. For similar imidazolium chlorides, a typical procedure involves heating the solid product under vacuum at an elevated temperature (e.g., 65°C) for an extended period (e.g., 48 hours) to ensure the complete removal of water and other volatile residues. google.com The final product is typically stored under an inert atmosphere to prevent reabsorption of moisture. sigmaaldrich.com

Halide-Free Purification Strategies

While the target compound is a chloride salt, the term "halide-free" in the context of ionic liquids can refer to two distinct goals: synthesizing an ionic liquid with a non-halide anion to avoid the presence of halides altogether, or removing residual halide impurities from a sample.

One strategy to create a halide-free ionic liquid from a chloride precursor is through anion metathesis (salt exchange). For example, a related compound, 1-ethyl-3-methylimidazolium chloride, can be converted to a tetrafluoroborate (B81430) salt by reacting it with sodium tetrafluoroborate in water. google.com This principle can be applied to this compound to produce versions with different anions.

Alternatively, inherently halide-free synthetic routes can be employed from the start. These methods avoid the use of alkyl halides, thereby preventing halide contamination in the final product. A notable example is the reaction of 1-alkylimidazoles with dialkyl sulfates (e.g., dimethyl sulfate (B86663) or diethyl sulfate), which produces ionic liquids with alkyl sulfate anions under ambient conditions. rsc.org Another advanced, halide-free approach involves the use of alkyl bistriflimides as precursors, which react with amines or imidazoles to form ionic liquids with the bistriflimide (NTf₂) anion, often with high purity and without by-products. acs.org

Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of ionic liquids like this compound presents several challenges. Key considerations include cost, reaction conditions, purification, and waste management.

Reaction Control : The quaternization reaction to form imidazolium salts is often highly exothermic. vapourtec.com Managing the reaction temperature is crucial for preventing side reactions and ensuring product purity. On a large scale, efficient heat exchange systems are necessary to maintain optimal conditions. Furthermore, changes in the viscosity of the reaction mixture during synthesis can pose challenges for stirring and handling. vapourtec.com The use of continuous flow reactors is one strategy to address these issues, as they offer superior temperature control and mixing compared to traditional batch reactors. vapourtec.com

Purification and Recycling : The purification of ionic liquids can be complex and costly at an industrial scale. researchgate.netrsc.org Processes like distillation, extraction, and chromatography add to the operational expense. The ability to efficiently recycle the ionic liquid is a significant economic and environmental advantage. mdpi.com Therefore, developing processes with high conversion and selectivity, which minimize the need for extensive purification, is critical. mdpi.com

By-product and Solvent Waste : The disposal of by-products and the recovery or disposal of solvents are significant considerations in sustainable mass production. researchgate.net Syntheses that offer high atom economy and minimize or eliminate the use of volatile organic solvents are preferable for large-scale applications. mdpi.com

Compound Properties

| Property | Value | Source |

| IUPAC Name | 1-ethyl-2,3-dimethylimidazol-3-ium;chloride | nih.gov |

| Molecular Formula | C₇H₁₃ClN₂ | nih.gov |

| Molar Mass | 160.64 g/mol | nih.gov |

| CAS Number | 92507-97-6 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2,3 Dimethylimidazolium Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1-Ethyl-2,3-dimethylimidazolium (B13442263) Chloride Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including ionic liquids like 1-ethyl-2,3-dimethylimidazolium chloride. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

¹H NMR Spectroscopic Analysis of 1-Ethyl-2,3-dimethylimidazolium Cation and Anion Interactions

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the 1-ethyl-2,3-dimethylimidazolium ([Edimim]⁺) cation and probing their interactions with the chloride (Cl⁻) anion. The spectrum reveals distinct signals corresponding to the different types of protons in the cation.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from its close structural analog, 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl). chemicalbook.com The primary difference in the spectrum of [Edimim]Cl would be the replacement of the highly deshielded C(2)-H proton (which appears at δ > 10 ppm in [EMIM]Cl) with a signal for the C(2)-methyl group, expected to appear much further upfield. chemicalbook.comrsc.org

The protons on the imidazolium (B1220033) ring (H-4 and H-5) are typically observed as doublets around 7.7 ppm in related compounds. chemicalbook.com The ethyl group protons present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the terminal methyl (-CH₃) group. chemicalbook.com The N-methyl protons appear as a singlet. rsc.org

The chloride anion significantly influences the chemical shifts of the cation's protons, particularly those on the imidazolium ring, through hydrogen bonding interactions. Although the most acidic C(2)-H proton is absent in [Edimim]⁺, the C(4)-H and C(5)-H protons can still form hydrogen bonds with the Cl⁻ anion. This interaction leads to a downfield shift of their corresponding signals compared to a non-interacting cation. The extent of this shift can provide insights into the strength and nature of the cation-anion pairing in the ionic liquid.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Ethyl-2,3-dimethylimidazolium Cation (Based on data from analogous compounds like [EMIM]Cl)

| Proton Group | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |

| Ring Protons (H-4, H-5) | Doublet | ~7.5 - 7.8 | Position influenced by anion interaction |

| N-Ethyl (-CH₂-) | Quartet | ~4.2 - 4.4 | Coupled to the ethyl -CH₃ group |

| N-Methyl (-CH₃) | Singlet | ~3.9 - 4.1 | |

| C(2)-Methyl (-CH₃) | Singlet | ~2.6 - 2.8 | Replaces the acidic C(2)-H proton |

| N-Ethyl (-CH₃) | Triplet | ~1.5 - 1.6 | Coupled to the ethyl -CH₂- group |

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in the 1-ethyl-2,3-dimethylimidazolium cation gives a distinct signal.

The most downfield signal in the ¹³C NMR spectrum corresponds to the C(2) carbon due to its position between two nitrogen atoms, although its chemical shift is lower than in salts containing a C(2)-H proton. The other two ring carbons, C(4) and C(5), resonate at slightly higher fields. The carbon atoms of the ethyl and methyl substituents appear in the upfield region of the spectrum. The symmetry of related molecules is a key factor in determining the number of unique signals. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 1-Ethyl-2,3-dimethylimidazolium Cation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C(2) | ~145 | Most deshielded carbon, attached to two N atoms |

| C(4) / C(5) | ~120 - 124 | Ring carbons adjacent to one N atom |

| N-Ethyl (-CH₂) | ~45 | |

| N-Methyl (-CH₃) | ~36 | |

| N-Ethyl (-CH₃) | ~15 | |

| C(2)-Methyl (-CH₃) | ~10 | Most upfield signal |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. sdsu.edu For the [Edimim]⁺ cation, a cross-peak would be observed between the quartet of the N-ethyl methylene group and the triplet of its methyl group, confirming their connectivity. emerypharma.com Similarly, correlations between the H-4 and H-5 ring protons would be visible.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu An HSQC spectrum would show a cross-peak connecting the N-ethyl -CH₂- proton signal to the N-ethyl -CH₂- carbon signal, and so on for all protonated carbons, allowing for definitive assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.com HMBC is particularly valuable for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the N-methyl protons to the C(2) and C(5) ring carbons, and from the C(2)-methyl protons to the C(2) ring carbon. These correlations provide unequivocal proof of the substitution pattern on the imidazolium ring. researchgate.net

In-situ NMR Studies of Reaction Mechanisms in this compound

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions within the NMR tube. By acquiring spectra at various time intervals, researchers can track the consumption of reactants and the formation of products. When this compound is used as a solvent or catalyst, changes in the chemical shifts of its protons can indicate its involvement in the reaction mechanism. For example, a significant shift in the ring proton signals could suggest a direct interaction or bonding with a reactant or intermediate species, providing valuable mechanistic insights.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to molecular structure, conformation, and intermolecular interactions such as hydrogen bonding. rsc.orgnih.gov

Studies on the closely related 1-ethyl-2,3-dimethylimidazolium ([Edimim]⁺) cation paired with other anions have utilized Raman spectroscopy to characterize its structural properties. researchgate.net The spectra reveal information about the conformational state of the cation, such as the orientation of the ethyl group relative to the imidazolium ring. rsc.org Research on similar imidazolium salts has shown that different conformers (e.g., planar vs. non-planar) can coexist in the liquid state and can be identified by distinct bands in the low-frequency region of the Raman spectrum. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

FTIR spectroscopy is particularly effective for identifying functional groups and studying hydrogen bonding. In the FTIR spectrum of an imidazolium salt, characteristic bands for the C-H stretching and bending modes of the imidazolium ring and the alkyl substituents are observed. mdpi.com

The interaction between the [Edimim]⁺ cation and the Cl⁻ anion is mediated primarily by hydrogen bonds between the chloride ion and the C-H groups of the cation. While the C(2)-H bond is the strongest hydrogen bond donor in traditional imidazolium salts, the C(4)-H and C(5)-H bonds, as well as the C-H bonds on the alkyl chains, still act as hydrogen bond donors. uj.edu.pl These interactions cause a shift in the frequency of the C-H stretching vibrations. The formation of a hydrogen bond (C-H···Cl⁻) typically weakens the C-H bond, leading to a red shift (a shift to lower wavenumber) in the corresponding stretching frequency. The magnitude of this shift provides a measure of the strength of the hydrogen bonding network within the ionic liquid. uj.edu.plunila.ac.id

Table 3: General FTIR Peak Assignments for Imidazolium Chlorides (Based on data from analogous compounds)

| Wavenumber (cm⁻¹) | Assignment | Notes |

| ~3150 - 3050 | Aromatic C-H Stretching (Ring) | Position is sensitive to hydrogen bonding with the anion |

| ~2980 - 2870 | Aliphatic C-H Stretching (Alkyl chains) | Asymmetric and symmetric stretches of CH₃ and CH₂ groups |

| ~1570 | C=N/C=C Ring Stretching | Characteristic of the imidazolium ring structure |

| ~1460, ~1380 | C-H Bending (Alkyl chains) | Scissoring and bending vibrations |

| ~1170 | Ring Breathing / C-C Stretching | Involves the entire imidazolium ring and alkyl chains |

Raman Spectroscopy for Molecular Vibrations and Crystal Structures

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure and the interactions within its crystal lattice. In the case of this compound ([C₂C₁C₁Im]Cl), the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of the cation's imidazolium ring, the attached ethyl and methyl groups, and their interactions with the chloride anion.

Studies on similar imidazolium-based ionic liquids, such as those with a 1-ethyl-3-methylimidazolium [EMIM] cation, provide insight into the expected spectral features. nih.gov The spectrum is typically dominated by C-H stretching vibrations in the high-frequency region (around 3000 cm⁻¹), which are often more prominent in Raman than in infrared spectra. nih.gov Vibrations of the imidazolium ring, including ring stretching and deformation modes, appear in the fingerprint region (below 1600 cm⁻¹).

Key vibrational modes for the 1-ethyl-2,3-dimethylimidazolium cation would include the stretching and bending of the ethyl group's C-C and C-H bonds, the symmetric and asymmetric stretches of the N-methyl and C(2)-methyl groups, and the various in-plane and out-of-plane bending and stretching modes of the imidazolium ring itself. The interaction with the chloride anion can subtly shift the positions of these bands, particularly those involving the C-H bonds of the imidazolium ring, which can participate in hydrogen bonding. Research on related compounds, such as 1-ethyl-2,3-dimethylimidazolium tetrahaloferrate(III), has utilized Raman spectroscopy to characterize the cation and anion structures, confirming the utility of this technique in analyzing complex ionic compounds. rsc.orgresearchgate.net

Table 1: Expected Raman Vibrational Modes for the 1-Ethyl-2,3-dimethylimidazolium Cation

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Imidazolium Ring C-H Stretching | 3100 - 3200 |

| Alkyl C-H Stretching (Ethyl & Methyl) | 2800 - 3000 |

| Imidazolium Ring Stretching | 1400 - 1600 |

| CH₂/CH₃ Bending/Deformation | 1350 - 1480 |

| Imidazolium Ring In-plane Bending | 1100 - 1200 |

| C-C Stretching (Ethyl Group) | 950 - 1050 |

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction has provided precise information on its crystal structure, including lattice parameters, space group, and the specific positions of each atom.

This analysis reveals the solid-state packing of the ions and the nature of the interionic forces that govern the crystal's architecture. The crystallographic data for [C₂C₁C₁Im]Cl has been deposited in the Crystallography Open Database (COD). nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₃ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/a 1 |

| a (Å) | 8.36352 |

| b (Å) | 16.48723 |

| c (Å) | 6.71641 |

| α (°) | 90.0000 |

| β (°) | 105.5362 |

| γ (°) | 90.0000 |

Data sourced from PubChem CID 2734165. nih.gov

Crystal Packing and Interionic Interactions (e.g., Halide-Halide, Hydrogen Bond, Anion-π)

The crystal structure of this compound is dictated by a network of non-covalent interactions that position the cations and anions in a stable, ordered lattice. The dominant forces in imidazolium-based halides are strong hydrogen bonds between the acidic protons of the imidazolium ring and the halide anion. For [C₂C₁C₁Im]Cl, the chloride anion acts as a hydrogen bond acceptor, interacting with the C-H protons on the imidazolium ring.

Polymorphism and Crystallization Behavior

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in ionic liquids, particularly in imidazolium-based halides. researchgate.net Different polymorphs arise from variations in the packing of ions and the network of intermolecular interactions, leading to distinct physical properties such as melting point and solubility. These different forms can often be accessed by varying the crystallization conditions, such as the solvent used, the rate of cooling, or the presence of impurities.

While specific studies on the polymorphism of this compound are not widely reported, the known behavior of analogous compounds like 1-butyl-3-methylimidazolium chloride suggests that [C₂C₁C₁Im]Cl may also exhibit polymorphic behavior. researchgate.net The conformational flexibility of the ethyl group, combined with the potential for different hydrogen bonding networks with the chloride anion, could allow for the formation of multiple, stable crystalline arrangements under different thermodynamic or kinetic conditions.

Mass Spectrometry for Molecular Weight and Purity Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the purity of a compound. For an ionic compound like this compound, the analysis focuses on the detection of the cation. The technique provides a precise mass-to-charge ratio (m/z) of the ionic species.

The 1-ethyl-2,3-dimethylimidazolium cation ([C₂C₁C₁Im]⁺) has a calculated molecular weight that can be readily verified. In a typical mass spectrum, this compound would show a prominent peak corresponding to the intact cation. This serves as a primary method for confirming the identity of the material. The absence of significant peaks at other m/z values is a strong indicator of the sample's purity.

Table 3: Mass Spectrometry Data for the 1-Ethyl-2,3-dimethylimidazolium Cation

| Parameter | Value |

|---|---|

| Cation | 1-ethyl-2,3-dimethylimidazolium |

| Molecular Formula (Cation) | C₇H₁₃N₂⁺ |

| Average Mass (Cation) | 125.195 Da |

| Monoisotopic Mass (Compound) | 160.0767261 Da |

Data sourced from ChemSpider and PubChem. nih.govchemspider.com

Thermal Analysis Techniques (TGA, DSC) for Decomposition and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability and phase behavior of materials. For this compound, these methods provide information on its melting point and decomposition temperature.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of phase transitions like melting (an endothermic process). TGA measures the change in mass of a sample as it is heated, indicating the temperature at which the compound begins to decompose.

Studies on related imidazolium salts, such as 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), show a melting point around 77-79 °C. wikipedia.org The thermal stability of imidazolium-based ionic liquids is dependent on the nature of both the cation and the anion. Research on the thermal decomposition of 1-ethyl-2,3-dimethylimidazolium nitrate (B79036) indicates the thermal behavior of the cation, though the anion significantly influences the decomposition pathway and onset temperature. researchgate.net Generally, imidazolium chlorides are known to be thermally stable, with decomposition typically beginning at temperatures well above 200°C. The TGA curve would show a sharp decrease in mass at the decomposition temperature, while the DSC would show an endothermic peak at the melting point and complex features corresponding to decomposition at higher temperatures.

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | [C₂C₁C₁Im]Cl |

| 1-Ethyl-3-methylimidazolium chloride | [EMIM]Cl |

| 1-Butyl-3-methylimidazolium chloride | [BMIM]Cl |

| 1-Ethyl-2,3-dimethylimidazolium bromide monohydrate | - |

| 1-Ethyl-2,3-dimethylimidazolium tetrahaloferrate(III) | - |

| 1-Ethyl-2,3-dimethylimidazolium nitrate | - |

| 1-ethyl-3-methylimidazolium | [EMIM] |

Catalytic Applications of 1 Ethyl 2,3 Dimethylimidazolium Chloride

Role as a Solvent and Catalyst in Organic Reactions

1-Ethyl-2,3-dimethylimidazolium (B13442263) chloride can function as a reaction medium and, in some cases, as a catalyst itself in various organic reactions. thermofisher.com The imidazolium (B1220033) ring structure is a key feature, and its substitution pattern can influence the physicochemical properties and, consequently, the catalytic activity of the ionic liquid. rsc.orgfrontiersin.org

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be influenced by the solvent medium. nih.gov While direct studies on 1-ethyl-2,3-dimethylimidazolium chloride are limited, research on analogous 1-alkyl-2,3-dimethylimidazolium ionic liquids provides valuable insights. In the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate, a study reported that 1-alkyl-2,3-dimethylimidazolium salts exhibited slightly higher endo:exo selectivity compared to their 1-alkyl-3-methylimidazolium counterparts. nih.gov This suggests that the methylation at the C2 position of the imidazolium ring can play a role in the stereochemical outcome of the reaction. nih.gov

The ability of imidazolium-based ionic liquids to serve as effective solvents in Diels-Alder reactions has been demonstrated, with some systems showing improved yields and selectivity compared to conventional organic solvents. frontiersin.org The use of ionic liquids like ethylammonium (B1618946) nitrate (B79036) has been shown to significantly accelerate the reaction rate of cyclopentadiene with methyl acrylate. nih.gov

Table 1: Endo:Exo Selectivity in the Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate in Different Imidazolium-Based Ionic Liquids

| Ionic Liquid Cation | Anion | Endo:Exo Ratio |

| 1-Butyl-2,3-dimethylimidazolium | [Tf₂N]⁻ | 4.4 : 1 |

| 1-Butyl-3-methylimidazolium | [Tf₂N]⁻ | 4.2 : 1 |

Data sourced from a comparative study on the solvent effect in Diels-Alder reactions. nih.gov

The catalytic activity of these ionic liquid systems is often attributed to the formation of chloroaluminate anions, which are strong Lewis acids. rsc.org The choice of the cation and anion in the ionic liquid can significantly impact the catalytic performance. For instance, imidazolium-based ionic liquids containing BF₄⁻ and Br⁻ anions have demonstrated enhanced catalytic effects in Friedel-Crafts acylations. researchgate.net

The application of this compound extends to other organic transformations where it can serve as a reaction medium. thermofisher.com For example, it has been used in the synthesis of paramagnetic ionic liquids. rsc.org The modular nature of imidazolium-based ionic liquids allows for the fine-tuning of their properties to suit specific catalytic processes, including their use as supports for catalysts, which can facilitate product separation and catalyst recycling. rsc.org

Specific Catalytic Systems Involving this compound

While direct applications of this compound in the following specific systems are not well-documented, the behavior of similar ionic liquids provides a basis for understanding its potential role.

The decomposition of formic acid to produce hydrogen is a reaction of significant interest for hydrogen storage applications. Ruthenium complexes are effective catalysts for this transformation, and the use of ionic liquids as solvents can enhance the catalytic activity. nih.gov Studies have shown that ruthenium-based catalysts, such as [{RuCl₂(p-cymene)}₂], in the presence of imidazolium-based ionic liquids, can effectively catalyze the dehydrogenation of formic acid. researchgate.net For instance, a system using 1-(2-(diethylamino)ethyl)-3-methylimidazolium chloride as the ionic liquid demonstrated high turnover frequencies. researchgate.net The ionic liquid is not merely an inert solvent but can be directly involved in the catalytic cycle. nih.gov

Table 2: Performance of a Ruthenium Catalyst in Formic Acid Decomposition in an Ionic Liquid

| Catalyst | Ionic Liquid | Temperature (°C) | Max. TOF (h⁻¹) | Conversion (%) |

| [RuHCl(xantphos)(PPh₃)] | BMIM OAc | 90 | 4525 | 74 (after 10 min) |

Data from a study on formic acid dehydrogenation using a Ruthenium-POP pincer complex in 1-butyl-3-methylimidazolium acetate (B1210297) (BMIM OAc). nih.gov

The chemiluminescence of luminol (B1675438) is a well-known reaction often catalyzed by metal ions, with copper(II) being a notable example. nih.gov The reaction medium can significantly influence the intensity and duration of the light emission. While specific studies employing this compound are scarce, research into luminol chemiluminescence in other imidazolium-based ionic liquids has shown that the ionic liquid can play a crucial role. For instance, the electrochemiluminescence of luminol in 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) ([EMIM][EtSO₄]) has been demonstrated to persist for a significantly longer duration after the removal of the external potential compared to conventional organic solvents. unibo.it This is attributed to the stabilization of reactive oxygen species by the ionic liquid's double-layer structure. unibo.it The interaction between copper ions and imidazolium-based ionic liquids has also been a subject of study, with findings indicating that the imidazolium ring can be a primary reactive site. nih.gov

Mechanism of Catalytic Action

The catalytic activity of this compound in various chemical transformations is rooted in its unique structural and electronic properties. As an ionic liquid, it provides a distinct reaction environment compared to conventional molecular solvents. Its mechanism of action often involves the participation of both the cation and the anion in the catalytic cycle.

Stabilization of Transition States and Reaction Intermediates

A key aspect of the catalytic function of this compound is its ability to stabilize charged transition states and reaction intermediates. The imidazolium cation, with its delocalized positive charge, can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with reactants and intermediates. These interactions lower the activation energy of the reaction, thereby accelerating the rate of transformation.

Influence of Imidazolium Cation on Reaction Pathways

The structure of the 1-ethyl-2,3-dimethylimidazolium cation significantly influences the reaction pathways. The presence of methyl groups at the 2 and 3 positions, along with an ethyl group at the 1 position, creates a specific steric and electronic environment around the cationic center. This can lead to enhanced selectivity in certain reactions.

The substitution pattern on the imidazolium ring can affect the solubility of reactants and the orientation of molecules within the reaction media, thereby favoring one reaction pathway over another. For example, the methylation at the C2 position can impact the acidity of the cation and its ability to form hydrogen bonds, which is a critical factor in many catalytic processes. rsc.org In some instances, the imidazolium cation can act as a precursor to N-heterocyclic carbenes (NHCs), which are potent organocatalysts for a wide range of reactions. However, the stability of the 1-ethyl-2,3-dimethylimidazolium cation generally makes it a stable catalytic medium rather than just a carbene precursor under typical conditions.

Catalyst Recycling and Reusability Studies

A significant advantage of using this compound as a catalyst is its potential for recycling and reuse. Due to its negligible vapor pressure and high thermal stability, it can be easily separated from the reaction products, which are often more volatile. This allows for the recovery of the ionic liquid catalyst by simple decantation or distillation of the products.

Comparative Catalytic Efficacy with Other Imidazolium Ionic Liquids

The catalytic efficacy of this compound can be benchmarked against other common imidazolium-based ionic liquids. The choice of substituents on the imidazolium ring and the nature of the anion are known to have a profound impact on the catalytic performance.

For example, compared to 1-ethyl-3-methylimidazolium ([EMIM]) based ionic liquids, the methylation at the C2 position in this compound can lead to differences in catalytic activity. rsc.org This substitution can alter the steric hindrance around the active sites and the electronic properties of the cation. In some reactions, the absence of an acidic proton at the C2 position might decrease its efficacy in reactions where this proton plays a key role in activating substrates. Conversely, the increased stability of the C2-methylated cation can be advantageous in high-temperature reactions where the degradation of the ionic liquid is a concern.

The table below presents a comparative overview of the physical properties of this compound and a closely related imidazolium salt, which can influence their catalytic applications.

| Property | This compound | 1-Ethyl-3-methylimidazolium chloride |

| CAS Number | 92507-97-6 | 65039-09-0 |

| Molecular Formula | C₇H₁₃ClN₂ | C₆H₁₁ClN₂ |

| Molecular Weight | 160.64 g/mol | 146.62 g/mol |

| Melting Point | Not available | 77-79 °C |

Applications of 1 Ethyl 2,3 Dimethylimidazolium Chloride in Biomass Processing and Lignocellulose Deconstruction

The ionic liquid 1-Ethyl-2,3-dimethylimidazolium (B13442263) chloride has been investigated for its role in the dissolution and processing of lignocellulosic biomass. Its unique properties enable the breakdown of the complex and recalcitrant structure of plant-based materials, facilitating the separation and conversion of its primary components—cellulose (B213188), hemicellulose, and lignin (B12514952)—into valuable products.

Applications in Separation Technologies

Extractive Distillation for Azeotropic Mixture Separation

Extractive distillation is a crucial industrial process for separating mixtures with close boiling points or those that form azeotropes—mixtures that cannot be separated by simple distillation. The addition of an entrainer, or a separation agent, selectively alters the activity coefficients of the components, thereby increasing their relative volatility and breaking the azeotrope. Ionic liquids, including 1-Ethyl-2,3-dimethylimidazolium (B13442263) chloride, are considered promising "green" entrainers due to their negligible vapor pressure, which simplifies solvent recovery and minimizes contamination of the distillate product.

Separation of Alcohol-Ester Systems (e.g., Ethyl Acetate (B1210297) and Ethanol)

The separation of ethyl acetate and ethanol (B145695) is a classic challenge in the chemical industry as they form a minimum-boiling azeotrope. Research has demonstrated that imidazolium-based ionic liquids are effective entrainers for this system. While direct studies on 1-Ethyl-2,3-dimethylimidazolium chloride are limited, extensive work on its close analogs provides strong evidence of its potential.

For instance, studies have been conducted on 1-ethyl-3-methylimidazolium (B1214524) acetate ([Emim][Ac]), where the cation is structurally very similar. The acetate anion, along with the imidazolium (B1220033) cation, effectively disrupts the hydrogen bonding between ethanol molecules, which is a primary factor in the formation of the azeotrope. The presence of the ionic liquid increases the relative volatility of ethyl acetate, allowing it to be separated as the overhead product in a distillation column. One study determined that a minimum mole fraction of just 0.020 of 1-ethyl-2,3-dimethylimidazolium acetate was required to completely eliminate the ethyl acetate-ethanol azeotrope at 101.3 kPa.

The general mechanism involves the ionic liquid interacting more strongly with the more polar component of the azeotrope (ethanol) than with the less polar component (ethyl acetate). This selective interaction effectively "holds back" the ethanol in the liquid phase, increasing the volatility of the ethyl acetate. The performance of various ionic liquids in this separation highlights the importance of the cation-anion combination.

Separation of 1,3,5-Trioxane (B122180)/Water Azeotropic System

1,3,5-Trioxane, a stable cyclic trimer of formaldehyde (B43269), forms an azeotrope with water during its synthesis, complicating its purification. Recent research has identified imidazolium-based ionic liquids as highly effective entrainers for breaking this azeotrope. A 2024 study demonstrated that 1,3-dimethylimidazolium (B1194174) dimethyl phosphate (B84403) ([MMIM][DMP]) can completely separate 1,3,5-trioxane from water via extractive distillation. nih.gov In that work, a product purity of over 99.5% was achieved. nih.gov The success of [MMIM][DMP], which shares the core dimethylimidazolium cation structure with [Edimim]+, strongly suggests that this compound would also be a viable candidate for this separation. The mechanism relies on the ionic liquid's ability to form strong hydrogen bonds with water, thereby increasing the relative volatility of 1,3,5-trioxane. nih.gov Other studies have also noted the positive effect of ionic liquids like 1-ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO4]) on the vapor-liquid equilibrium of this system, further supporting the potential of this class of compounds. iolitec.denih.gov

Use in Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a separation technique that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgcolumbia.edu Ionic liquids can be used in LLE systems in several ways: as one of the immiscible phases, as an additive to modify the properties of a phase, or in aqueous two-phase systems.

While specific studies detailing the use of this compound in LLE are not widely available, its properties make it a suitable candidate. In a process known as salting-out assisted liquid-liquid extraction (SALLE), a salt is added to a mixture of water and a water-miscible organic solvent (like acetonitrile) to induce phase separation. chromatographyonline.com This allows for the extraction of polar compounds that are not soluble in traditional nonpolar organic solvents. nih.gov The high charge density and ionic nature of [Edimim][Cl] could be exploited in such systems to enhance the extraction efficiency of various organic or bioactive compounds from aqueous solutions. nih.gov The addition of the ionic liquid can alter the polarity and solvating properties of the aqueous phase, thereby influencing the partition coefficient of the target analyte. chromatographyonline.com

Ionic Liquid Supported Membranes

Supported liquid membranes (SLMs) combine the high selectivity of liquid-liquid extraction with the stability and ease of use of a solid membrane. In an SLM, a porous, inert solid support is impregnated with a liquid phase (the membrane) containing a carrier molecule. msrjournal.commsrjournal.com This assembly separates a feed solution from a stripping solution.

The use of ionic liquids as the liquid phase in SLMs is advantageous due to their low volatility, which prevents membrane loss over time. Research has explicitly pointed to the application of paramagnetic ionic liquids based on the 1-ethyl-2,3-dimethylimidazolium (Edimim) cation for the separation of greenhouse gases like CO₂ through supported magnetic ionic liquid membranes. researchgate.net In such a system, the ionic liquid is held within the pores of the support and selectively facilitates the transport of CO₂ from the feed gas stream to the permeate side. The unique interactions between CO₂ and the imidazolium-based ionic liquid are key to this selective transport. Other studies have successfully used different imidazolium salts for the separation and enrichment of metal ions and organic compounds, demonstrating the versatility of this technology. nih.gov

Mobile Phase Additives and Stationary Phases in Chromatography

Chromatography encompasses a range of techniques used to separate the components of a mixture. The separation is based on the differential partitioning of components between a mobile phase and a stationary phase. Ionic liquids like this compound have found applications as both mobile phase additives and as stationary phases themselves.

As mobile phase additives in reversed-phase high-performance liquid chromatography (RP-HPLC), imidazolium-based ionic liquids are used to improve the separation of basic compounds. umb.educhromatographyonline.com They work by mitigating the undesirable interactions between positively charged analytes and residual free silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing and poor resolution. umb.edu The imidazolium cation effectively shields these silanol groups, leading to more symmetrical peak shapes and improved separation efficiency. umb.edunih.gov

As stationary phases in gas chromatography (GC), ionic liquids offer unique selectivity that differs from conventional polysiloxane or polyethylene (B3416737) glycol phases. chromatographyonline.comyoutube.com Polymeric imidazolium ionic liquids have been synthesized and used to create GC columns with high thermal stability (up to 300°C) and excellent efficiency. nih.gov These stationary phases exhibit a "dual nature," capable of separating nonpolar compounds through dispersion interactions and polar compounds via dipole-dipole and hydrogen bonding interactions. umb.edu The tunable nature of the cation and anion allows for the creation of stationary phases with specific selectivities. For example, imidazolium-based ILs have been used to successfully separate challenging mixtures like xylene isomers. nih.gov Given these established properties, this compound is a strong candidate for development into a novel GC stationary phase.

Gas Separation and CO₂ Capture

The capture of carbon dioxide (CO₂) from industrial flue gas and other sources is a critical technology for mitigating climate change. Aqueous amine solutions, the conventional technology, suffer from high energy consumption for regeneration, corrosion, and solvent volatility. Ionic liquids have emerged as a promising alternative.

Imidazolium-based ionic liquids with acetate anions, such as 1-ethyl-3-methylimidazolium acetate ([Emim][OAc]), have been extensively studied for CO₂ capture and show high efficiency. nih.govrsc.org These ionic liquids can capture CO₂ through a combination of physical absorption and chemical reaction (chemisorption), where the CO₂ reacts with the anion. rsc.org Studies have shown that the energy requirement for an [Emim][OAc]-based process can be significantly lower than for a traditional MEA (monoethanolamine) process. nih.gov Furthermore, research has highlighted the potential of paramagnetic ionic liquids with the 1-ethyl-2,3-dimethylimidazolium cation for CO₂ separation using supported membranes. researchgate.net The chloride anion in [Edimim][Cl] would primarily lead to CO₂ capture via physisorption, which typically involves a lower energy of regeneration compared to chemisorption systems, presenting a different operational advantage.

Mechanism of CO₂ Absorption by this compound-based Deep Eutectic Solvents

Detailed experimental and computational studies on the precise mechanism of CO₂ absorption by deep eutectic solvents specifically formulated with this compound are not documented in the reviewed scientific literature. General studies on other imidazolium-based DESs, such as those containing 1-ethyl-3-methylimidazolium chloride ([Emim]Cl), suggest that the absorption of CO₂ can occur through physical dissolution or chemical interaction.

In physical absorption, CO₂ molecules occupy the free volume within the solvent's structure. The efficiency of this process is influenced by factors like pressure, temperature, and the viscosity of the DES.

Chemical absorption involves the formation of new chemical bonds between CO₂ and the components of the DES. For imidazolium-based DESs, it has been proposed that the C2 proton (the hydrogen atom on the carbon between the two nitrogen atoms) of the imidazolium ring can be acidic and may play a role in activating CO₂. However, in the case of this compound, the C2 position is substituted with a methyl group. This substitution eliminates the possibility of direct interaction at this site. Research on imidazolium salts with bulky substituents at the C2 position has indicated that steric hindrance can prevent the direct reaction of CO₂ at this position. miamioh.edu

Therefore, any potential chemical absorption mechanism in a DES based on this compound would likely involve other components of the DES, such as the hydrogen bond donor or the anion. For instance, the hydrogen bond donor could be deprotonated and subsequently react with CO₂. The chloride anion itself could also interact with CO₂, although this is generally considered a weaker interaction for CO₂ capture compared to more basic anions.

Without specific studies on this compound-based DESs, the exact mechanism remains speculative and would require dedicated experimental and computational investigation.

Regeneration and Desorption Studies

Comprehensive studies detailing the regeneration and desorption of CO₂ from deep eutectic solvents prepared with this compound are not available in the surveyed scientific literature.

For other imidazolium-based DESs, regeneration studies have shown that the absorbed CO₂ can often be released at relatively mild conditions, for instance, by heating the solvent to temperatures between 40°C and 80°C under a flow of an inert gas like nitrogen. aau.dknih.gov The stability of the DES during multiple absorption-desorption cycles is also a crucial factor, and studies on similar systems have demonstrated good reusability with minimal loss of absorption capacity. aau.dk

However, the specific conditions and efficiency of regeneration for a DES based on this compound would depend on the nature of the CO₂-solvent interactions. If the absorption is purely physical, regeneration is typically less energy-intensive. If chemical interactions are involved, the strength of these bonds will determine the energy penalty for regeneration. Given the lack of specific data, no definitive statements can be made regarding the regeneration and desorption characteristics of this particular DES system.

Production of Ionic Liquid-Based Polymers

Research has demonstrated the utility of imidazolium-based ionic liquids as initiators in polymerization processes. A study on the radical polymerization of methyl methacrylate (B99206) (MMA) utilized 1-ethyl-2,3-dimethylimidazolium bromide ([edmim]Br), a structurally analogous compound to this compound, as a novel initiator. mishima.ac.jp

This investigation revealed a unique polymerization behavior compared to traditional methods that use initiators like 2,2'-azobis(isobutyronitrile) (AIBN). Key findings from the study include:

Atmospheric Resilience: The [edmim]Br-initiated polymerization of MMA proceeded more smoothly in the presence of air than under a nitrogen atmosphere, which is in direct contrast to conventional radical polymerization that requires inert conditions. mishima.ac.jp

Initiation Mechanism: The process was confirmed to be a radical polymerization, as the addition of radical inhibitors such as BHT and hydroquinone (B1673460) completely halted the reaction. mishima.ac.jp Furthermore, the molecular weight of the resulting polymer was significantly reduced by the addition of a radical chain transfer agent. mishima.ac.jp

Anion Influence: The nature of the anion in the ionic liquid plays a critical role in its ability to initiate polymerization. When 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate (B81430) was used instead of the bromide variant, polymerization hardly occurred, suggesting that the chloride anion in the subject compound would also have a significant influence on its initiating capabilities. mishima.ac.jp

These findings underscore the potential of this compound to act as a polymerization initiator, enabling the production of polymers like poly(methyl methacrylate) under less stringent, and potentially more economical, atmospheric conditions.

Integration into Electrolytes for Batteries

Ionic liquids are extensively researched as safer, less flammable alternatives to conventional organic solvents in battery electrolytes. While direct studies on this compound are limited, research on closely related imidazolium salts provides strong indicators of its potential.

Ionic liquid electrolytes for lithium batteries must dissolve lithium salts, possess low viscosity, and exhibit a wide electrochemical stability window. oaepublish.com Research on 1-ethyl-3-methylimidazolium chloride (EMICl), a similar imidazolium salt, has shown its potential in rechargeable redox batteries. A molten salt system of EMICl with iron chlorides (FeCl₂ and FeCl₃) demonstrated a reversible one-electron redox reaction, a key process for a rechargeable battery half-cell. researchgate.net

The design of the ionic liquid's cation is crucial. Modifications to the alkyl side chains on the imidazolium ring can enhance cathodic stability. oaepublish.com The presence of the additional methyl group at the C(2) position in this compound, compared to the more commonly studied 1-ethyl-3-methylimidazolium chloride, can influence the salt's melting point and magnetic properties, which may also affect its electrochemical performance. researchgate.net Studies on other imidazolium-based systems show that they can be used to create gel polymer electrolytes with high ionic conductivity and excellent thermal stability for applications in electrochemical capacitors and lithium batteries. rsc.org These related studies suggest that this compound is a viable candidate for integration into novel electrolyte formulations, offering a pathway to safer and more stable energy storage devices.

Antistatic Properties for Polymer Films

Ionic liquids are effective antistatic agents for polymers due to their inherent ionic conductivity. A detailed study on a closely related compound, 1-ethyl-2,3-dimethylimidazolium ethyl sulphate (EIL), highlights the significant potential of the 1-Ethyl-2,3-dimethylimidazolium cation in this application. mishima.ac.jpfishersci.com

To create a long-lasting antistatic polymer, 1-ethyl-2,3-dimethylimidazolium ethyl sulphate (EIL) was successfully incorporated into an acrylic-based resin. mishima.ac.jpfishersci.com This process aimed to mitigate the issues of static charge accumulation on the surface of polymer films, which can attract dust and cause safety hazards like electrostatic discharge. mishima.ac.jp The ionic liquid was loaded into the acrylic resin to form a composite film. mishima.ac.jpfishersci.com

The antistatic effectiveness of the EIL-loaded polymer films was quantified by measuring their surface resistivity over time. The results showed a dramatic improvement in the material's ability to dissipate static charge. mishima.ac.jpfishersci.com The pristine acrylic resin exhibited a very high surface resistivity, whereas the incorporation of the ionic liquid significantly lowered this value, indicating good antistatic properties. mishima.ac.jp

The table below summarizes the effect of EIL concentration on the surface resistivity of the acrylic resin films.

| Sample Description | IL Concentration (wt%) | Surface Resistivity (Ω/sq) | Antistatic Property |

| Pristine Acrylic Resin | 0% | ~3.03 x 10¹⁴ | Poor |

| EIL-Loaded Film | Not Specified | ~5.02 x 10⁹ | Good |

| Data derived from a study on 1-ethyl-2,3-dimethylimidazolium ethyl sulphate. mishima.ac.jp |

A crucial aspect of an antistatic agent is its durability. The study found that the polymers loaded with 1-ethyl-2,3-dimethylimidazolium ethyl sulphate exhibited good antistatic properties over a long period. mishima.ac.jpfishersci.com This indicates that the ionic liquid remains effective within the polymer matrix, providing sustained protection against static buildup.

The integration of additives into a polymer can alter its physical properties. Therefore, the mechanical and morphological characteristics of the EIL-loaded acrylic films were thoroughly investigated. mishima.ac.jpfishersci.com

Scanning electron microscopy (SEM) images revealed that EIL particles in the nano-size range were dispersed within the polymer structure. mishima.ac.jpfishersci.com However, the incorporation of the ionic liquid had a noticeable effect on the mechanical properties of the acrylic resin.

The following table details the changes in the mechanical properties of the polymer after loading with the ionic liquid.

| Mechanical Property | Pristine Polymer | IL-Loaded Polymer | Change |

| Tensile Strength | Higher | Decreased | ↓ |

| Tensile Modulus | Higher | Decreased | ↓ |

| Flexural Strength | Higher | Decreased considerably | ↓↓ |

| Flexural Modulus | Higher | Decreased considerably | ↓↓ |

| Data derived from a study on 1-ethyl-2,3-dimethylimidazolium ethyl sulphate. mishima.ac.jpfishersci.com |

The results indicated that while the ionic liquid successfully imparted antistatic properties, it also acted as a plasticizer, leading to a reduction in the tensile and flexural strength and modulus of the polymer. mishima.ac.jpfishersci.com The decrease in tensile strength was noted to be much less significant than the decrease in flexural strength. mishima.ac.jpfishersci.com This trade-off between antistatic performance and mechanical integrity is a critical consideration in the formulation of such polymer composites.

Material Science and Polymer Applications of 1 Ethyl 2,3 Dimethylimidazolium Chloride

The ionic liquid 1-Ethyl-2,3-dimethylimidazolium (B13442263) chloride and its close structural analogs have garnered attention in material science and polymer applications for their unique properties as solvents and functional components. Their utility spans from creating sophisticated drug delivery platforms and stabilizing sensitive pharmaceuticals to fabricating novel materials with tailored characteristics.

Computational and Theoretical Studies of 1 Ethyl 2,3 Dimethylimidazolium Chloride

Molecular Dynamics (MD) Simulations

MD simulations model the dynamic behavior of molecules over time, offering a window into the structural and transport properties of ionic liquids. By simulating the interactions of individual ions, researchers can predict macroscopic properties and understand the underlying molecular mechanisms.

MD simulations are frequently used to predict key physical properties of imidazolium-based ionic liquids. While data for 1-ethyl-2,3-dimethylimidazolium (B13442263) chloride ([Edimim]Cl) is specific, studies on closely related systems, such as 1-ethyl-2,3-dimethylimidazolium hexafluorophosphate (B91526) ([Edimim][PF₆]), provide valuable insights into the expected behavior. Simulations on [Edimim][PF₆] have successfully predicted properties like ionic conductivity, self-diffusion coefficients, density, and viscosity, showing good agreement with experimental studies. nih.govresearchgate.net For instance, simulations of 1-ethyl-3-methylimidazolium (B1214524) chloride ([Emim]Cl) show that models can reproduce experimental temperature trends, though they may underestimate conductivity and self-diffusion while overpredicting viscosity due to the rigidity and lack of polarizability in the models. nih.gov

The transport properties are heavily influenced by the strong interactions between the cation and anion. The self-diffusion coefficients in imidazolium-based ILs typically follow the order: Cation > Anion > Lithium ion (when present). nsf.gov The small, highly charged lithium ions interact strongly with the anions, resulting in slower diffusion. nsf.gov Scaling the partial charges of the ions in the simulation's force field can have a dramatic effect on calculated properties like viscosity, bringing them closer to experimental values. acs.org

Below is a table summarizing typical transport properties for a related imidazolium (B1220033) ionic liquid system as investigated by MD simulations.

| Property | Molar Ratio (LiPF₆/[Edimim]PF₆) | Simulated Value at 523.15 K |

| Density | 0.05 | 1.35 g/cm³ |

| 0.15 | 1.38 g/cm³ | |

| 0.30 | 1.42 g/cm³ | |

| 0.50 | 1.47 g/cm³ | |

| Viscosity | 0.05 | 0.18 cP |

| 0.15 | 0.20 cP | |

| 0.30 | 0.23 cP | |

| 0.50 | 0.28 cP | |

| Ionic Conductivity | 0.05 | 245 mS/cm |

| 0.15 | 215 mS/cm | |

| 0.30 | 180 mS/cm | |

| 0.50 | 140 mS/cm | |

| Data derived from studies on 1-ethyl-2,3-dimethyl-imidazolium hexafluorophosphate ([Edimim][PF₆]). nih.govresearchgate.net |

MD simulations excel at revealing the three-dimensional arrangement of ions and their specific interactions.

Li⁺-PF₆⁻ Interactions : In systems where lithium salts are added, such as LiPF₆ doped into [Edimim][PF₆], structural analysis from MD simulations shows that the Li⁺ cation is strongly coordinated by the fluorine atoms of the PF₆⁻ anion. nih.govresearchgate.net The number of fluorine atoms coordinating a single Li⁺ ion in its first solvation shell is approximately six. nih.govresearchgate.net The coordination number of the entire PF₆⁻ anion around a Li⁺ cation is about four, and this number tends to increase slightly with higher salt concentrations. nih.govresearchgate.net These simulations also show that the Li⁺-PF₆⁻ complexes tend to form specific conformations, such as C₂ᵥ at low salt concentrations and C₄ᵥ at higher concentrations. nih.govresearchgate.net

Water-IL Interactions : The interaction with water is crucial for many applications of ILs. MD simulations show that water molecules are primarily found interacting with the anions through hydrogen bonds. aip.org In imidazolium chlorides, water molecules form strong hydrogen bonds with the chloride anion. acs.orgnih.gov The cation's role is also significant; while direct hydrogen bonding between water and the acidic protons of the imidazolium ring has been debated, simulations suggest that water molecules can occupy spaces above and below the imidazolium rings, which can disrupt the stacking of cations. aip.orgresearchgate.net The hydrophobicity of the anion strongly dictates the nature of water-IL mixtures; hydrophilic anions like chloride lead to miscibility, whereas hydrophobic anions like PF₆⁻ can result in the formation of water clusters within the IL. researchgate.netnih.gov

The addition of water significantly alters the properties of imidazolium-based ionic liquids. MD simulations have been employed to study these effects across a wide range of water concentrations, from the pure IL to dilute aqueous solutions. acs.orgnih.gov

A key finding is the existence of a transitional water concentration, often around 75 mol%, where the system's properties shift from being IL-like to water-like. acs.orgnih.gov Below this concentration, water exists in isolated networks or clusters, but around this critical point, the water clusters begin to span the entire system. acs.orgnih.gov This transition is marked by several structural and dynamic changes:

Hydrogen Bonding : A rapid increase in the frequency of both water-water and water-anion hydrogen bonds is observed at the transition concentration. acs.orgnih.gov

Cation Stacking : The stacking of imidazolium cations shows a sudden decrease at the transition point. acs.orgnih.gov

Diffusion : The self-diffusion coefficients of the IL's cations and anions show a sharp increase, transitioning from rates typical of a viscous IL to those characteristic of diffusion in water. acs.orgnih.gov

The table below summarizes the general effects of increasing water concentration on the properties of imidazolium-based IL-water mixtures.

| Property | Effect of Increasing Water Concentration |

| Density | Monotonically decreases. nih.gov |

| Viscosity | Decreases significantly. |

| Ionic Conductivity | Generally increases. |

| Water Clustering | Increases, forming spanning networks at high concentrations. acs.orgnih.gov |

| Hydrogen Bonding | Water-anion and water-water H-bonds increase. acs.orgnih.gov |

| Cation/Anion Diffusion | Increases significantly, especially above a critical concentration. acs.orgnih.govnih.gov |

Density Functional Theory (DFT) Calculations

DFT calculations provide a quantum mechanical description of the electronic structure of molecules, offering detailed insights into molecular interactions, geometries, and spectroscopic properties.

DFT is a powerful tool for analyzing the fundamental interactions within an ionic liquid. For imidazolium chlorides, DFT studies on model systems like 1,3-dimethylimidazolium (B1194174) chloride ([dmim]Cl) have been used to investigate the cation-anion pairing. nih.govresearchgate.net These studies reveal that hydrogen bonding plays a significant role in the local structure. acs.org The chloride anion preferentially interacts with the hydrogen atoms on the imidazolium ring, particularly the most acidic proton at the C2 position (if available). acs.org

DFT calculations allow for a detailed analysis of the electronic charge distribution, confirming a degree of charge transfer from the anion to the cation. acs.org This information is critical for developing more accurate force fields for classical MD simulations. nih.govacs.org Comparisons between DFT results and those from classical force fields have highlighted that some force fields may inadequately describe the electrostatic properties, necessitating revisions to better capture these quantum effects. nih.govresearchgate.net The geometry of ion pairs can be optimized using DFT to find the most stable configurations, which typically involve the anion positioned in the plane of the imidazolium ring to maximize hydrogen bonding interactions. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which serves as a bridge between theoretical models and experimental measurements.

FTIR Spectroscopy : DFT is used to calculate the vibrational frequencies of the ionic liquid's cation and anion. wallonie.be By comparing computed spectra with experimental FT-IR and Raman spectra, researchers can assign specific vibrational modes to different parts of the molecules. wallonie.be For instance, studies on 1,2-dimethyl-3-propyl imidazolium have shown that methylation at the C2 position introduces specific marker bands in the vibrational spectra. wallonie.be This allows for a detailed structural characterization and can even help identify the presence of different cation conformers (rotational isomers) in the liquid state. wallonie.be